tert-Butyl (R)-3-oxocyclopentane-1-carboxylate
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Overview
Description
tert-Butyl ®-3-oxocyclopentane-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ®-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of ®-3-oxocyclopentane-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves Csp3-H bond oxidation, C-C bond cleavage, and C-O bond formation in a single pot reaction .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ®-3-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural configuration and the presence of functional groups. The pathways involved often include nucleophilic attack on the ester or ketone groups, leading to the formation of intermediate complexes that modulate enzyme activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the cyclopentanone ring.
tert-Butyl alcohol: A simpler compound with a hydroxyl group instead of an ester.
tert-Butyl bromide: Contains a bromine atom instead of an ester group.
Uniqueness
tert-Butyl ®-3-oxocyclopentane-1-carboxylate is unique due to the presence of both a tert-butyl ester and a cyclopentanone ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H16O3 |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl (1R)-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
VWGRUBYATPOSGE-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)C1 |
Origin of Product |
United States |
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